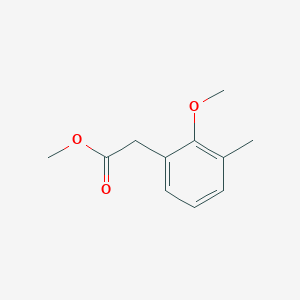
Methyl 2-methoxy-3-methylphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methoxy-3-methylphenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from 2-methoxy-3-methylphenylacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and an ester functional group.
Scientific Research Applications
Methyl 2-methoxy-3-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: In the fragrance industry, it is used as a flavoring agent and in the formulation of perfumes and other scented products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3-methylphenylacetate typically involves the esterification of 2-methoxy-3-methylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of 2-methoxy-3-methylphenylacetic acid and methanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-3-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-3-methylphenylacetic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-methoxy-3-methylphenylmethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2-hydroxy-3-methylphenylacetic acid.
Reduction: 2-methoxy-3-methylphenylmethanol.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-3-methylphenylacetate depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, the compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Methyl 2-methoxy-3-methylphenylacetate can be compared with other similar compounds, such as:
Methyl 3-methoxy-2-methylphenylacetate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 2-methoxy-4-methylphenylacetate: Another isomer with the methyl group in the para position relative to the methoxy group.
Ethyl 2-methoxy-3-methylphenylacetate: An ester with an ethyl group instead of a methyl group.
Uniqueness: The unique combination of the methoxy and methyl groups on the benzene ring, along with the ester functional group, gives this compound distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the fragrance industry.
Properties
IUPAC Name |
methyl 2-(2-methoxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-4-6-9(11(8)14-3)7-10(12)13-2/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEJQSWKOCAGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

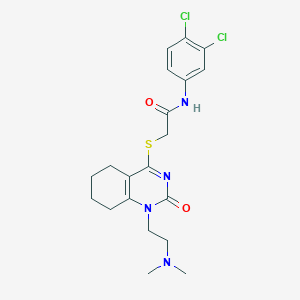
![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)
![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
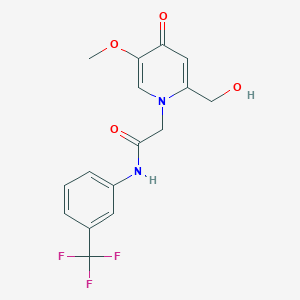

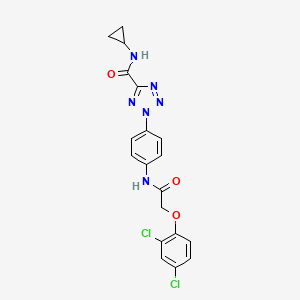

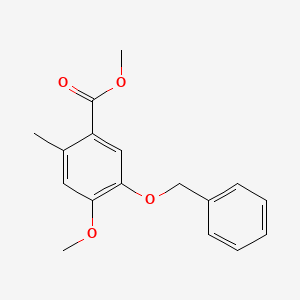
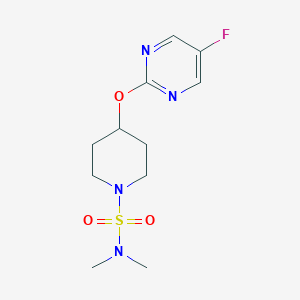
![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)
